2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride

Vue d'ensemble

Description

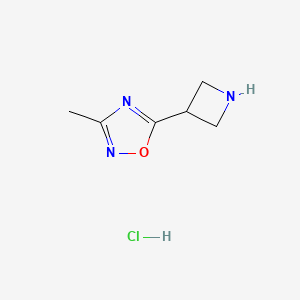

2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is a unique chemical compound with the empirical formula C4H8ClF3N2O . It is usually stable in the form of salt . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide involves reacting glycine protected by an N-phthalyl group with trifluoroethylamine or its salt to form an amide. The protective group is then removed under the action of hydrated fibril to obtain the crude product of 2-amino-N-(2,2,2-trifluoroethyl)acetamide . The crude product can be salted with acid to get a salt of 2-amino-N-(2,2,2-trifluoroethyl)acetamide, and finally, a base is added to dissociate pure 2-amino-N-(2,2,2-trifluoroethyl)acetamide .Molecular Structure Analysis

The molecular weight of this compound is 192.57 . The InChI code for this compound is 1S/C4H7F3N2O.ClH/c5-4(6,7)2-9-3(10)1-8;/h1-2,8H2,(H,9,10);1H .Chemical Reactions Analysis

This compound is a reactant in the synthesis of isoxazoline indolizine amides .Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 192.57 and an InChI key of DBNFKWRZLGVLSH-UHFFFAOYSA-N .Applications De Recherche Scientifique

Synthesis and Structural Studies

Sterkhova et al. (2019) prepared derivatives of 2,2,2-trichloro-N-[(trimethylsilyl)methyl]acetamide, providing insight into the synthesis and structural properties of similar compounds, which can be relevant for understanding the chemistry of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. They used X-ray analysis and quantum chemical calculations for studying these amides, which can be useful for researchers working with similar compounds (Sterkhova, Lazarev, & Lazareva, 2019).

Applications in Chromatography and Mass Spectrometry

Marik et al. (1976) explored the silylation of ω-amino acids and their hydrochlorides with N,O-bis(trimethylsilyl)acetamide, highlighting the application of related acetamides in chromatography and mass spectrometry. This research could guide scientists in utilizing this compound in similar analytical techniques (Marik, Čapek, & Králíček, 1976).

Chemical Structure and Intermolecular Interactions

Boechat et al. (2011) studied the structures of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, which bear structural similarities to this compound. Their work on the crystallization and intermolecular interactions of these compounds can provide a framework for understanding the behavior of this compound in different environments (Boechat, Bastos, Maciel, Kover, Wardell, & Wardell, 2011).

Formation and Stability in Interstellar Medium

Foo et al. (2018) conducted a study on the formation of acetamide in the interstellar medium, which is relevant for understanding the formation and stability of similar compounds like this compound in extreme conditions. Their research provides insights into the astrochemical processes and the potential for these types of compounds to exist in space (Foo, Surányi, Guljas, Szőri, Villar, Viskolcz, Csizmadia, Rágyanszki, & Fiser, 2018).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is a key intermediate in the synthesis of fluralaner , a broad-spectrum veterinary insecticide . Fluralaner is highly effective against various parasites in animals .

Mode of Action

The compound plays a critical role in the structure and function of fluralaner . In the condensation step, this compound reacts with the hydrolyzate and a condensing agent in a solvent medium, resulting in the formation of fluralaner under thermal conditions .

Biochemical Pathways

It is known that the compound is crucial in the synthesis of fluralaner , which affects the nervous system of parasites, leading to their paralysis and death .

Pharmacokinetics

Its trifluoroethyl group enhances stability and alters biological activity, impacting properties like solubility and lipophilicity .

Result of Action

The primary result of the action of this compound is the formation of fluralaner . Fluralaner is a potent insecticide that is highly effective against various parasites in animals .

Propriétés

IUPAC Name |

2-amino-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3N2O.ClH/c5-4(6,7)2-9-3(10)1-8;/h1-2,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNFKWRZLGVLSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171331-39-7 | |

| Record name | Acetamide, 2-amino-N-(2,2,2-trifluoroethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171331-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1171331397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[c][1,2,5]thiadiazole-5-boronic acid pinacol ester](/img/structure/B1372209.png)

![4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1372214.png)

![6-(Chloromethyl)-3-tetrahydrofuran-2-yl[1,2,4]-triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1372215.png)

![3-[(2-Chloro-4-fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1372216.png)

![4-[(Methylsulfonyl)methyl]piperidine hydrochloride](/img/structure/B1372217.png)